Yunnancoronarin A

Descripción general

Descripción

Yunnancoronarin A is a natural diterpenoid isolated from the herbs of Hedychium yunnanense . It exhibits anti-tumor activity, inhibiting lung adenocarcinoma cells A549 and leukemia cells K562 .

Molecular Structure Analysis

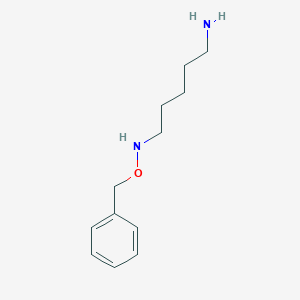

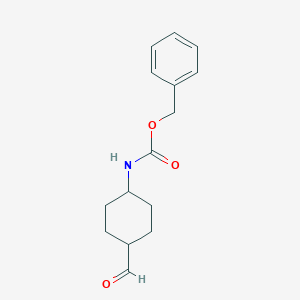

The molecular formula of Yunnancoronarin A is C20H28O2 . Its structure was elucidated as 13beta-furanolabda-8 (17), 11-dien-6beta, 7alpha-diol by spectra methods .Physical And Chemical Properties Analysis

Yunnancoronarin A is an oil with a molecular weight of 300.4 . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Medicine: Anti-Tumor Activity

Yunnancoronarin A: has been identified as a natural diterpenoid isolated from the herbs of Hedychium yunnanense . It exhibits significant anti-tumor activity, particularly inhibiting lung adenocarcinoma cells A549 and leukemia cells K562 . This suggests its potential as a therapeutic agent in the treatment of certain cancers.

Pharmacology: Cytotoxicity and Nitric Oxide Production Inhibition

In pharmacological research, Yunnancoronarin A has shown cytotoxic effects and the ability to inhibit nitric oxide production . These properties are crucial for developing drugs that can manage inflammation and oxidative stress-related diseases.

Biochemistry: Diterpenoid Isolation and Characterization

Biochemists have isolated Yunnancoronarin A and elucidated its structure, which has contributed to understanding the biochemical pathways and interactions of diterpenoids . This knowledge aids in the synthesis of bioactive compounds and the discovery of new drugs.

Biotechnology: Photosensitized Oxidation

Yunnancoronarin A: undergoes photosensitized oxidation, which could be harnessed in biotechnological applications such as the development of new photodynamic therapies for cancer treatment .

Agriculture: Plant Growth and Protection

While direct applications in agriculture for Yunnancoronarin A are not explicitly documented, the study of diterpenoids can lead to the development of natural pesticides and growth enhancers, contributing to sustainable agricultural practices .

Environmental Science: Remediation and Sensors

The study of diterpenoids like Yunnancoronarin A can inform the design of environmental sensors and remediation strategies, particularly in understanding the fate of organic contaminants and enhancing the efficiency of pollutant removal processes .

Material Science: Nanoparticle Synthesis

Research into the properties of Yunnancoronarin A can influence material science, especially in the synthesis of nanoparticles with medical applications, such as targeted drug delivery systems .

Nanotechnology: Therapeutic Agent Delivery

The anti-tumor properties of Yunnancoronarin A make it a candidate for inclusion in nanotherapeutic platforms, which could improve the delivery and efficacy of cancer treatments .

Mecanismo De Acción

Target of Action

Yunnancoronarin A is a natural diterpenoid isolated from the rhizomes of Hedychium species It’s known that many diterpenoids have a broad range of biological targets, including various enzymes, receptors, and cellular structures, contributing to their diverse biological activities .

Mode of Action

It’s known that diterpenoids often interact with their targets to modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

Diterpenoids are known to influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Result of Action

Yunnancoronarin A exhibits good growth inhibition activities on HUVEC proliferation . At certain concentrations, it has been found to suppress the growth factor-induced tube formation of HUVEC . This suggests that Yunnancoronarin A may have potential anti-angiogenic effects.

Propiedades

IUPAC Name |

(1R,4S,4aR,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-12-17(21)18-19(2,3)9-5-10-20(18,4)16(14)7-6-15-8-11-22-13-15/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIGHTZWXIGRIJ-JEQJTPLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1C(CC(=C)C2C=CC3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1[C@@H](CC(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Yunnancoronarin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B180037.png)

![2-(Chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B180045.png)

![[6-(2-Sulfanylidene-1,3-thiazolidine-3-carbonyl)pyridin-2-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B180051.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine](/img/structure/B180055.png)